molecular formula C17H15Cl5N2O4S B11561638 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide

Cat. No.: B11561638
M. Wt: 520.6 g/mol
InChI Key: YICHPXNCNVIPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide is a complex organic compound characterized by its multiple chlorine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of 2,4-dichlorophenol. This is followed by the introduction of the phenoxy group and subsequent reactions to incorporate the trichloro and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    Trichlorophenol: An organochloride of phenol with three chlorine atoms, used in various industrial applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl5N2O4S

Molecular Weight

520.6 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2,2,2-trichloro-1-[(4-methylphenyl)sulfonylamino]ethyl]acetamide

InChI

InChI=1S/C17H15Cl5N2O4S/c1-10-2-5-12(6-3-10)29(26,27)24-16(17(20,21)22)23-15(25)9-28-14-7-4-11(18)8-13(14)19/h2-8,16,24H,9H2,1H3,(H,23,25)

InChI Key

YICHPXNCNVIPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.